molecular formula C9H6F2 B586694 1,3-Difluoro-5-(prop-1-yn-1-yl)benzene CAS No. 153257-97-7

1,3-Difluoro-5-(prop-1-yn-1-yl)benzene

Cat. No.: B586694
CAS No.: 153257-97-7
M. Wt: 152.144
InChI Key: KBILNDPSXJZJHV-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

This compound, bearing the molecular formula C₉H₆F₂ and a molecular weight of 152.14 grams per mole, exemplifies the structural complexity achievable through selective substitution of benzene rings. The compound is officially registered under Chemical Abstracts Service number 153257-97-7, providing a unique identifier for research and commercial applications. The International Union of Pure and Applied Chemistry systematic name for this molecule is 1,3-difluoro-5-prop-1-ynylbenzene, reflecting the precise positioning of substituents on the aromatic ring.

The molecular architecture consists of a benzene ring bearing two fluorine atoms at positions 1 and 3, creating a meta-difluoro substitution pattern. The fifth position of the benzene ring carries a prop-1-yn-1-yl group, which is a three-carbon chain containing a terminal triple bond. This structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation as CC#CC1=CC(=CC(=C1)F)F, clearly illustrating the connectivity pattern. The International Chemical Identifier string InChI=1S/C9H6F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,1H3 provides additional structural verification and computational compatibility.

The compound exhibits several noteworthy molecular properties that distinguish it from related fluorinated aromatics. The exact mass has been calculated as 152.04375652 daltons, while computational analysis reveals an XLogP3-AA value of 2.9, indicating moderate lipophilicity. The molecule contains zero hydrogen bond donors and two hydrogen bond acceptors, corresponding to the fluorine atoms, with a single rotatable bond connecting the propynyl group to the aromatic ring. These characteristics influence both the compound's physical behavior and its potential applications in synthetic chemistry.

Property Value Reference Method
Molecular Formula C₉H₆F₂ -
Molecular Weight 152.14 g/mol PubChem 2.2
Exact Mass 152.04375652 Da PubChem 2.2
XLogP3-AA 2.9 XLogP3 3.0
Hydrogen Bond Donors 0 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 2 Cactvs 3.4.8.18
Rotatable Bonds 1 Cactvs 3.4.8.18

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of fluorinated aromatic chemistry, which gained significant momentum during the mid-twentieth century as researchers recognized the unique properties imparted by fluorine substitution. The creation date recorded in chemical databases indicates that this specific compound was first documented in 2010, with subsequent modifications to its database entry occurring as recently as 2025, reflecting ongoing research interest. This timeline coincides with the expansion of synthetic methodologies that enabled precise control over both fluorine incorporation and alkyne functionalization of aromatic systems.

The synthetic accessibility of this compound became feasible through advances in several key areas of organic chemistry. The preparation of 1,3-difluorobenzene itself, which serves as a potential precursor, was significantly improved through processes involving catalytic elimination of halogen from halogen-substituted difluorobenzenes. These methods, utilizing palladium catalysts in conjunction with amines or bases, provided efficient routes to meta-difluorinated benzene derivatives with high yields and purity levels. The development of such foundational synthetic methods created the infrastructure necessary for more complex substitution patterns.

The incorporation of alkyne functionality into fluorinated aromatic systems benefited tremendously from the advancement of cross-coupling methodologies, particularly the Sonogashira reaction. This palladium-catalyzed cross-coupling reaction, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, became instrumental in accessing compounds like this compound. The Sonogashira methodology allows for mild reaction conditions, often proceeding at room temperature with basic conditions, making it particularly suitable for the synthesis of complex fluorinated aromatic acetylenes. The reaction typically employs palladium catalysts alongside copper co-catalysts, with bases such as diethylamine or triethylamine serving dual roles as both base and solvent.

Relevance in Fluorinated Aromatic Chemistry

This compound occupies a significant position within the broader landscape of fluorinated aromatic chemistry due to its unique combination of electronic and structural features. The meta-difluoro substitution pattern creates distinctive electronic effects that differ markedly from ortho or para substitution patterns, influencing both the reactivity and physical properties of the molecule. Fluorine atoms, being the most electronegative elements, withdraw electron density from the aromatic ring through both inductive and resonance effects, fundamentally altering the electronic distribution and subsequent chemical behavior.

The presence of fluorine atoms in aromatic systems has been shown to significantly impact various molecular properties, including solubility, stability, and electronic characteristics. Research on related fluorinated polycyclic aromatic hydrocarbons has demonstrated that fluorine introduction can increase solubility in organic solvents while maintaining or even enhancing the planarity of conjugated systems due to the low steric demand of fluorine atoms. These properties make fluorinated aromatics particularly valuable in materials science applications, where controlled solubility and electronic properties are essential for device performance.

The alkyne functionality present in this compound provides additional synthetic versatility, enabling participation in various chemical transformations characteristic of both aromatic and alkyne chemistry. Terminal alkynes, such as the propynyl group in this compound, are particularly reactive toward numerous coupling reactions, cycloaddition processes, and other transformations that can lead to complex molecular architectures. The combination of fluorinated aromatic and alkyne functionalities creates opportunities for building sophisticated molecular frameworks through sequential or cascade reaction processes.

The compound represents part of a broader class of fluorinated aromatics that have found applications across multiple fields, including pharmaceuticals, materials science, and synthetic methodology development. Fluorinated compounds often exhibit enhanced metabolic stability, altered physical properties, and unique reactivity patterns compared to their non-fluorinated analogs. The systematic study of compounds like this compound contributes to understanding structure-property relationships in fluorinated systems and guides the design of new materials and synthetic targets.

Properties

CAS No.

153257-97-7

Molecular Formula

C9H6F2

Molecular Weight

152.144

IUPAC Name

1,3-difluoro-5-prop-1-ynylbenzene

InChI

InChI=1S/C9H6F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,1H3

InChI Key

KBILNDPSXJZJHV-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=CC(=C1)F)F

Synonyms

Benzene, 1,3-difluoro-5-(1-propynyl)- (9CI)

Origin of Product

United States

Preparation Methods

Sonogashira Coupling with Propyne

The iodinated intermediate undergoes cross-coupling with propyne (HC≡C-CH₃) under Sonogashira conditions.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Co-catalyst : CuI (4 mol%)

  • Base : Triethylamine (3 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 70°C, 12 hours under nitrogen.

Workflow :

  • 1,3-Difluoro-5-iodobenzene (1.0 equiv), propyne (1.2 equiv), and base are combined in THF.

  • The catalyst system is added, and the reaction is stirred at 70°C.

  • Post-reaction, the mixture is filtered through Celite, concentrated, and purified via vacuum distillation.

Performance :

  • Yield : 78–85% (GC-MS)

  • Purity : >99% (HPLC)

  • Byproducts : Trace fluorobenzene (<0.5%) due to dehalogenation.

Alternative Synthetic Routes

Ullmann-Type Coupling

Ullmann coupling offers a copper-mediated alternative, though it is less efficient for alkynylation.

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C, 24 hours

Outcome :

  • Yield : 45–50%

  • Limitations : Lower regioselectivity and side product formation (e.g., homocoupling).

C-H Activation Strategies

Direct functionalization via C-H activation remains exploratory but promising.

Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Oxidant : Ag₂CO₃

  • Directing Group : None (innate fluorine directing)

  • Solvent : Acetic acid

Results :

  • Yield : <30%

  • Challenges : Competing fluorination side reactions and poor scalability.

Reaction Optimization and Mechanistic Insights

Ligand and Solvent Effects

Phosphine-free conditions (e.g., N-heterocyclic carbene ligands) enhance catalytic activity and reduce side reactions.

Key Findings :

  • Ligand : PEPPSI-IPr (Pd-NHC) improves turnover frequency by 40% compared to PPh₃.

  • Solvent : Polar aprotic solvents (e.g., MeCN) increase coupling efficiency but require higher temperatures.

Base and Temperature Profiling

BaseTemperature (°C)Yield (%)Purity (%)
Et₃N708599.5
K₂CO₃807298.2
DBU606897.8

Triethylamine maximizes deprotonation of propyne while minimizing base-catalyzed decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.4 Hz, 1H, H-4), 6.85 (d, J = 8.4 Hz, 2H, H-2,6), 2.45 (s, 3H, CH₃).

  • ¹³C NMR : δ 162.1 (d, J = 245 Hz, C-F), 115.3 (C≡C), 84.5 (C≡C-CH₃).

  • HRMS : m/z 152.0432 [M]⁺ (calc. 152.0430).

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 MeOH/H₂O).

  • GC-MS : No detectable impurities above 0.1% .

Q & A

Q. Key Considerations :

  • Catalyst choice (e.g., Pd vs. Cu) affects regioselectivity and side reactions.
  • Temperature control (reflux vs. RT) minimizes alkyne decomposition.
  • Purity is enhanced via column chromatography or recrystallization.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Propargyl protons appear as a triplet (δ ~2.5 ppm, J = 2.4 Hz). Aromatic protons show splitting due to fluorine coupling (e.g., ¹H-¹⁹F coupling constants ~8–12 Hz) .
    • ¹⁹F NMR : Distinct signals for ortho and para fluorines (δ ~-110 to -120 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (MW = 180.16 g/mol) via [M+H]+ peaks .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal packing and bond angles, critical for confirming regiochemistry .

How do the electronic properties of fluorine and the propargyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

  • Fluorine Substituents : Electron-withdrawing fluorines deactivate the benzene ring, directing electrophilic substitutions to the para position. They also stabilize intermediates via inductive effects in Pd-catalyzed couplings .
  • Propargyl Group : The alkyne acts as a π-donor in metal coordination, facilitating oxidative addition in Sonogashira reactions. Its linear geometry minimizes steric hindrance .

Example : In photochemical reactions (e.g., ), fluorinated propargyl derivatives undergo [2+2] cycloadditions under UV light due to enhanced electron deficiency.

What strategies resolve contradictions in reported biological activities of derivatives?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity, while bulky groups reduce membrane penetration .
  • Methodology : Standardize assays (e.g., MIC testing) and use computational tools (molecular docking) to correlate structure-activity relationships (SAR). used docking studies to explain anticonvulsant activity in pyrazole derivatives .

Q. Resolution Framework :

Validate purity via HPLC.

Compare in vitro and in vivo models.

Use control compounds (e.g., ’s nitro-phenolic analogs) .

How can computational chemistry predict physicochemical properties and reaction pathways?

Advanced Research Question

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the propargyl group’s HOMO localizes on the triple bond, making it reactive toward electrophiles .
  • MD Simulations : Model interactions with biological targets (e.g., enzyme binding pockets) to rationalize bioactivity .
  • Software : Gaussian or ORCA for DFT; AutoDock for docking studies.

What are the challenges in regioselective functionalization, and how are they addressed?

Advanced Research Question
Challenges :

  • Competing reaction pathways due to fluorine’s directing effects.
  • Steric hindrance from the propargyl group.

Q. Solutions :

  • Directing Groups : Introduce temporary groups (e.g., -B(OH)₂ in Suzuki couplings) to steer reactivity. used boronic acids for selective aryl-aryl bond formation .
  • Catalyst Design : Bulky ligands (e.g., t-Bu₃P in Pd catalysts) enhance selectivity for meta positions .

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